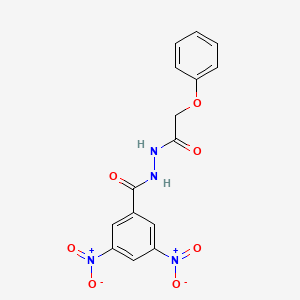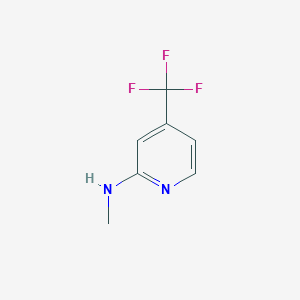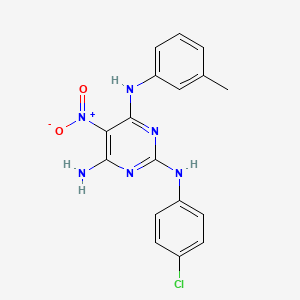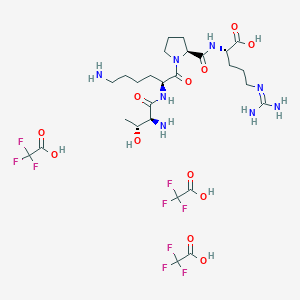
3,5-dinitro-N'-(phenoxyacetyl)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dinitro-N’-(phenoxyacetyl)benzohydrazide is a chemical compound with the molecular formula C15H12N4O7 It is known for its unique structure, which includes both nitro and phenoxyacetyl groups attached to a benzohydrazide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dinitro-N’-(phenoxyacetyl)benzohydrazide typically involves the reaction of 3,5-dinitrobenzoic acid with phenoxyacetyl chloride in the presence of a base, followed by the addition of hydrazine hydrate. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 3,5-dinitro-N’-(phenoxyacetyl)benzohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-dinitro-N’-(phenoxyacetyl)benzohydrazide undergoes various types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxyacetyl group can be substituted with other acyl groups under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to yield 3,5-dinitrobenzoic acid and phenoxyacetic acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Acyl chlorides, anhydrides.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3,5-diamino-N’-(phenoxyacetyl)benzohydrazide.
Substitution: Various acyl-substituted benzohydrazides.
Hydrolysis: 3,5-dinitrobenzoic acid and phenoxyacetic acid.
Wissenschaftliche Forschungsanwendungen
3,5-dinitro-N’-(phenoxyacetyl)benzohydrazide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,5-dinitro-N’-(phenoxyacetyl)benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The phenoxyacetyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-dinitrobenzoic acid: Shares the nitro groups but lacks the phenoxyacetyl and hydrazide functionalities.
Phenoxyacetic acid: Contains the phenoxyacetyl group but lacks the nitro and hydrazide functionalities.
Benzohydrazide: Contains the hydrazide group but lacks the nitro and phenoxyacetyl functionalities.
Uniqueness
3,5-dinitro-N’-(phenoxyacetyl)benzohydrazide is unique due to the combination of nitro, phenoxyacetyl, and hydrazide groups in a single molecule. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C15H12N4O7 |
|---|---|
Molekulargewicht |
360.28 g/mol |
IUPAC-Name |
3,5-dinitro-N'-(2-phenoxyacetyl)benzohydrazide |
InChI |
InChI=1S/C15H12N4O7/c20-14(9-26-13-4-2-1-3-5-13)16-17-15(21)10-6-11(18(22)23)8-12(7-10)19(24)25/h1-8H,9H2,(H,16,20)(H,17,21) |
InChI-Schlüssel |
GUAUCFWNQCWHBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2S)-2-[(2,5-dimethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12456590.png)
![1-benzyl-3,4-dimethyl-5-[(4-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12456593.png)

![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B12456599.png)
![2-(3-chlorophenyl)-8-methoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B12456615.png)
![Benzoic acid, 2,2'-[1,4-phenylenebis(carbonylimino)]bis[5-hydroxy-](/img/structure/B12456620.png)

![(1R,2S)-2-{[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B12456631.png)

![((3aR,4R,6R,6aR)-2,2-Dimethyl-6-(4-trifluoromethyl-6-(3,4,5-trimethoxyphenyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)tetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol](/img/structure/B12456641.png)
![6-methoxy-7-phenyl-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B12456644.png)

![3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyridin-2-ylprop-2-enehydrazide](/img/structure/B12456660.png)
